molecular formula C21H34N2O5 B4144838 1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid

1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4144838
M. Wt: 394.5 g/mol
InChI Key: ZYFRRSOZJZYLQQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Alkylation of Piperazine: The piperazine ring is alkylated with 1-bromo-4-(2,3,5-trimethylphenoxy)butane under basic conditions to form the intermediate 1-ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine.

    Formation of Oxalate Salt: The intermediate is then reacted with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine hydrochloride
  • 1-ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine sulfate
  • 1-ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine nitrate

Uniqueness

1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid is unique due to its specific oxalate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness can be leveraged in the development of specialized applications in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

1-ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.C2H2O4/c1-5-20-9-11-21(12-10-20)8-6-7-13-22-19-15-16(2)14-17(3)18(19)4;3-1(4)2(5)6/h14-15H,5-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFRRSOZJZYLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC(=CC(=C2C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 2
1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 3
1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 4
1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 5
1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 6
1-Ethyl-4-[4-(2,3,5-trimethylphenoxy)butyl]piperazine;oxalic acid

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